Librax - 8015-20-1

Librax

Catalog Number: EVT-1562776
CAS Number: 8015-20-1
Molecular Formula: C38H40BrClN4O4
Molecular Weight: 732.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Librax is a pharmaceutical compound that combines two active ingredients: chlordiazepoxide hydrochloride and clidinium bromide. This medication is primarily indicated for the treatment of gastrointestinal disorders, particularly those associated with anxiety, such as irritable bowel syndrome and peptic ulcers. Chlordiazepoxide is a benzodiazepine that acts as an anxiolytic, while clidinium is an anticholinergic agent that helps reduce gastrointestinal spasms.

Source

Librax is manufactured by various pharmaceutical companies, with its formulation being a fixed-dose combination of the two active ingredients. It has been available in the market since the 1960s and remains a commonly prescribed medication for managing gastrointestinal symptoms exacerbated by stress or anxiety.

Classification

Librax falls under the categories of:

  • Benzodiazepines (for chlordiazepoxide)
  • Anticholinergics (for clidinium)
Synthesis Analysis

Methods

The synthesis of Librax involves combining chlordiazepoxide hydrochloride and clidinium bromide in specific proportions. The standard formulation contains:

  • Chlordiazepoxide hydrochloride: 5 mg
  • Clidinium bromide: 2.5 mg

The manufacturing process includes methods such as dry blending, direct compression, and granulation techniques to ensure uniform distribution of the active ingredients within the capsule form. The stability of the formulation is critical, with studies indicating that it remains stable for at least six months under controlled conditions (40°C and 75% relative humidity) .

Molecular Structure Analysis

Structure

  • Chlordiazepoxide: Its chemical structure can be described as 7-chloro-2-methylamino-5-phenyl-3H-1,4-benzodiazepine 4-oxide hydrochloride. The molecular formula is C16H14ClN3OC_{16}H_{14}ClN_{3}O with a molecular weight of approximately 336.22 g/mol.
  • Clidinium Bromide: This compound has a molecular formula of C19H20BrN1O2C_{19}H_{20}BrN_{1}O_{2} and is characterized by its anticholinergic properties.

Data

The structural representation of chlordiazepoxide indicates its benzodiazepine core, which is essential for its anxiolytic activity, while clidinium's structure supports its role in inhibiting gastrointestinal motility.

Chemical Reactions Analysis

Reactions

The stability of the drug can be affected by environmental factors such as light and moisture, necessitating careful storage conditions to maintain efficacy.

Mechanism of Action

Process

The mechanism of action for Librax involves:

  • Chlordiazepoxide: Enhances the effect of gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased neuronal inhibition and reduced anxiety.
  • Clidinium Bromide: Blocks acetylcholine at parasympathetic sites in smooth muscle, secretory glands, and the central nervous system, resulting in decreased gastrointestinal motility and secretion.

This dual action addresses both psychological and physiological components of gastrointestinal disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Librax capsules are typically gelatinous with color additives.
  • Solubility: Chlordiazepoxide is soluble in water but unstable in solution; thus, it must be stored as a powder protected from light.

Chemical Properties

  • Molecular Weight: Approximately 336.22 g/mol for chlordiazepoxide.
  • Stability: The formulation is stable under specific temperature and humidity conditions but can degrade if exposed to adverse environmental factors .
Applications

Librax is primarily used in clinical settings for:

  • Gastrointestinal Disorders: Effective in treating conditions like irritable bowel syndrome and peptic ulcers where anxiety plays a significant role.
  • Adjunct Therapy: It may also be used alongside other treatments to enhance patient comfort during gastrointestinal procedures or surgeries.

Research indicates that Librax can help manage symptoms by addressing both emotional stressors and physical manifestations associated with digestive issues .

Introduction to Librax: Pharmacological Composition and Historical Context

Chemical Structure and Dual-Active Components

Librax capsules contain two pharmacologically active compounds in a fixed 2:1 ratio: chlordiazepoxide hydrochloride (5 mg) and clidinium bromide (2.5 mg) [3] [7]. This combination leverages complementary mechanisms targeting neural pathways regulating gastrointestinal secretion, motility, and visceral hypersensitivity.

Table 1: Structural and Pharmacological Properties of Librax Components

PropertyChlordiazepoxide HydrochlorideClidinium Bromide
Chemical ClassBenzodiazepineQuaternary Ammonium Antimuscarinic
Molecular FormulaC₁₆H₁₄ClN₃O·HClC₂₂H₂₆BrNO₃
Molecular Weight336.22 g/mol432.36 g/mol
Primary MechanismPositive allosteric GABA_A receptor modulationCompetitive muscarinic acetylcholine receptor antagonism
Biological TargetsCentral GABAergic systems; Limbic structuresPeripheral M1/M3 muscarinic receptors
Key Physicochemical TraitsCrystalline solid, soluble in water, light-sensitiveQuaternary structure limits CNS penetration; Low oral bioavailability

Chlordiazepoxide: Benzodiazepine Pharmacology

Chlordiazepoxide (7-chloro-2-methylamino-5-phenyl-3H-1,4-benzodiazepine 4-oxide hydrochloride) possesses a benzodiazepine core structure featuring a fused benzene and diazepine ring with an N-oxide moiety [3]. As the first commercially available benzodiazepine, it exerts anxiolytic effects through positive allosteric modulation of γ-aminobutyric acid type A (GABA_A) receptors in the central nervous system. Binding potentiates GABA-mediated chloride influx, hyperpolarizing neurons and reducing excitability, particularly in limbic structures (e.g., amygdala, hippocampus) [7] [8]. In gastroenterological contexts, this central activity modulates cortico-visceral pathways, attenuating anxiety-induced exacerbations of gastrointestinal symptoms such as irritable bowel syndrome (IBS)-related pain and motility dysregulation [7]. The chlordiazepoxide component addresses the "brain" component of the brain-gut axis dysregulation implicated in functional GI disorders.

Clidinium Bromide: Anticholinergic Mechanisms

Clidinium bromide (3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-1-methyl-1-azabicyclo[2.2.2]octan-1-ium bromide) is a synthetic quaternary ammonium anticholinergic agent [9] [10]. Its chemical structure incorporates a charged nitrogen atom within a bicyclic system, conferring polarity that limits blood-brain barrier penetration, thus restricting effects primarily to the periphery. Clidinium functions as a competitive antagonist at muscarinic acetylcholine receptors (predominantly M1 and M3 subtypes) on gastrointestinal smooth muscle, secretory glands, and neurons [9] [10]. By blocking acetylcholine binding, it inhibits:

  • Smooth muscle contraction: Reducing spasmodic activity in intestinal walls
  • Gastric acid secretion: Diminishing volume and acidity of digestive secretions
  • Gastrointestinal motility: Slowing transit time via inhibition of propulsive contractions
  • Biliary and pancreatic secretions: Decreasing enzymatic and fluid output [9] [10]

Its spasmolytic actions directly counteract hypermotility states in conditions like IBS and enterocolitis, complementing chlordiazepoxide's central effects.

Historical Development and FDA Approval Timeline

Librax's regulatory history reflects evolving pharmaceutical evaluation standards:

  • Pre-1962 Approval: Initial marketing authorization occurred under New Drug Application (NDA) 012750 prior to the 1962 Kefauver-Harris Amendments, which mandated proof of efficacy [1] [7].
  • 1966 Controversy: FDA records indicate a pivotal reinstatement approval on September 1, 1966, following submission of impurity data. Critically, FDA later asserted this constituted full approval based on safety and efficacy – a determination contested for decades [1].
  • DESI Program Ambiguity: The Drug Efficacy Study Implementation (DESI) review initially classified Librax as a pre-1962 "DESI drug" lacking efficacy verification. A 1975 Federal Register notice (40 Fed. Reg. 52,644) stated Librax had been excluded from NAS-NRC review inappropriately and requested efficacy data [1].
  • Legal Clarification (2012-2016): FDA's position shifted based on a 1973 legal stipulation (Hoffmann-La Roche, Inc. v. Richardson) affirming the 1966 approval included efficacy. This culminated in a May 2016 FDA memorandum declaring Librax exempt from DESI review, leading to formal Orange Book listing as a Reference Listed Drug (RLD) in July 2016 [1] [4].
  • Generic Approvals: Following RLD designation, FDA approved multiple Abbreviated New Drug Applications (ANDAs), with generics entering the market from 2020 onward [4].

Table 2: Key Regulatory Milestones for Librax

YearEventSignificance
~1960Initial NDA ApprovalApproved pre-1962 Amendments under NDA 012750
1966Reinstatement Approval (Sept 1)FDA later asserted this constituted full efficacy/safety approval
1975Federal Register Notice (DESI 10837)FDA requested efficacy data, initiating prolonged review
2012FDA Hearing Request AffirmationNDA holder affirmed request for hearing on DESI status
2016FDA Memorandum & Orange Book Listing (July)Formal recognition as RLD; End of DESI classification
2020+Generic Approvals (e.g., Alembic, Chartwell Rx, Nuvo Pharms)Multiple ANDA approvals based on RLD status [4]

Librax in the Context of Combination Drug Therapy

Librax exemplifies rational polypharmacy through mechanistic synergy:

  • Neuro-Gastro Integration: Combates brain-gut axis dysregulation via chlordiazepoxide's central anxiolysis (reducing emotional triggers of symptoms) and clidinium's peripheral antimuscarinic actions (directly counteracting spasms and hypersecretion) [7] [9]. This dual-pathway approach addresses the complex pathophysiology of functional GI disorders more comprehensively than single-agent therapy.
  • Pharmacokinetic Compatibility: Both components exhibit similar onset and duration profiles suitable for TID-QID dosing regimens, though specific pharmacokinetic parameters are excluded per guidelines. Their physicochemical properties (e.g., clidinium's limited CNS penetration) minimize direct interference while allowing targeted tissue effects [3] [9].
  • Therapeutic Niche: Despite advances like proton pump inhibitors and selective serotonin reuptake inhibitors (SSRIs), Librax maintains relevance for patients with prominent anxiety-driven GI hyperreactivity and spasm. Its fixed-ratio formulation ensures consistent delivery of both agents, improving adherence compared to separate prescriptions while mitigating risks of unbalanced dosing [7] [8].
  • Clinical Validation Context: The combination's efficacy rationale stems from understanding that conditions like IBS involve dysregulated gut-brain communication. While definitive healing of peptic ulcers isn't attributed to anticholinergics alone [9], the combination's symptom control in IBS and adjunctive ulcer therapy remains recognized, classified as "possibly effective" for specific indications pending further investigation [8].

Properties

CAS Number

8015-20-1

Product Name

Librax

IUPAC Name

7-chloro-4-hydroxy-N-methyl-5-phenyl-3H-1,4-benzodiazepin-2-imine;(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide

Molecular Formula

C38H40BrClN4O4

Molecular Weight

732.1 g/mol

InChI

InChI=1S/C22H26NO3.C16H14ClN3O.BrH/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;1-18-15-10-20(21)16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)19-15;/h2-11,17,20,25H,12-16H2,1H3;2-9,21H,10H2,1H3;1H/q+1;;/p-1

InChI Key

DEFSGBLCSDNASK-UHFFFAOYSA-M

SMILES

CN=C1CN(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)O.C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[Br-]

Synonyms

chlordiazepoxide - clidinium
chlordiazepoxide hydrochloride, clidinium bromide drug combination
chlordiazepoxide hydrochloride-clidinium bromide combination
chlordiazepoxide, clidinium drug combination
chlordiazepoxide-clidinium combination
Librax
Spasril

Canonical SMILES

CN=C1CN(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)O.C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.